N-Fmoc-3-bromo-5-fluoro-L-phenylalanine
CAS No.:
Cat. No.: VC13661484
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19BrFNO4 |
|---|---|
| Molecular Weight | 484.3 g/mol |
| IUPAC Name | (2S)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | HCLSCVIPHXOZMN-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine features a phenylalanine backbone modified with bromine and fluorine at the 3- and 5-positions, respectively, and an N-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during peptide synthesis . The halogen atoms induce electron-withdrawing effects, altering the aromatic ring’s electronic density and steric profile.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1998639-82-9 |
| Molecular Formula | C₂₄H₁₉BrFNO₄ |
| Molecular Weight | 484.3 g/mol |
| SMILES | C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NC@@HC(=O)O |
| InChIKey | HCLSCVIPHXOZMN-QFIPXVFZSA-N |
The stereochemistry at the α-carbon is preserved in the L-configuration, critical for maintaining compatibility with natural peptide biosynthesis machinery .
Halogen Effects on Reactivity
Bromine’s polarizability and fluorine’s electronegativity synergistically influence the compound’s reactivity. Bromine facilitates nucleophilic aromatic substitution, enabling further functionalization, while fluorine enhances metabolic stability by resisting oxidative degradation . Computational studies suggest that the 3-bromo-5-fluoro substitution pattern minimizes steric clashes in enzyme active sites, optimizing binding affinity .
Synthesis and Enantiocontrol
Asymmetric Hydrogenation
A pivotal synthesis route involves the transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid precursors. For example, 3-bromo-4-fluorobenzaldehyde (61) reacts with N-acetylglycine (51a) to form an α-amidocinnamic acid intermediate (63), which undergoes hydrogenation using a ferrocene-based Me-BoPhoz ligand to achieve 94% enantiomeric excess (ee) . Subsequent enzymatic hydrolysis with acylase under mild conditions (pH 8.0, 40°C) yields the desired (S)-enantiomer with >99% ee .
Table 2: Key Synthetic Steps
| Step | Conditions | Outcome |
|---|---|---|
| Aldol Condensation | 3-Bromo-4-fluorobenzaldehyde + N-Acetylglycine | α-Amido Acid Intermediate |
| Asymmetric Hydrogenation | Rh/Me-BoPhoz, H₂, 25°C | 94% ee |
| Enzymatic Resolution | Acylase, CoCl₂, 40°C | >99% ee |
Fmoc Protection Strategy
The Fmoc group is introduced via reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane, achieving quantitative yields . This step is critical for solid-phase peptide synthesis (SPPS), where the Fmoc group is later removed under basic conditions (e.g., piperidine) without affecting acid-labile side chains .
Applications in Drug Discovery
Peptide-Based Therapeutics
Incorporating N-Fmoc-3-bromo-5-fluoro-L-phenylalanine into therapeutic peptides enhances proteolytic resistance. For instance, fluorinated analogs in peptide vaccines show prolonged serum half-life due to reduced cleavage by chymotrypsin-like proteases . Bromine’s bulkiness further stabilizes helical conformations in antimicrobial peptides, improving target selectivity .
Enzyme Inhibition
The compound serves as a non-natural substrate analog for tyrosine kinases and phenylalanine hydroxylase. Fluorine’s electronegativity mimics the transition state of phosphorylated tyrosine, enabling competitive inhibition with IC₅₀ values in the low micromolar range .
Comparative Analysis with Halogenated Analogs
Fluorine Positioning Effects
Moving fluorine to the 4-position (as in 3-bromo-4-fluoro-L-phenylalanine) alters hydrogen-bonding interactions with proteases, decreasing metabolic stability by 20% compared to the 5-fluoro isomer .
Future Directions
Catalytic C–H Functionalization
Recent advances in palladium-catalyzed C–H activation could streamline synthesis by directly halogenating phenylalanine precursors, avoiding multi-step protection/deprotection sequences .
Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) incorporating this compound may exploit bromine’s affinity for E3 ubiquitin ligases, enabling selective degradation of disease-related proteins .
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